Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Chloro-5-cyanonicotinic Acid
Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Chloro-5-cyanonicotinic Acid
The following technical guide details the physicochemical and reactive profile of 2-Chloro-5-cyanonicotinic acid .
Executive Summary & Identity Verification
2-Chloro-5-cyanonicotinic acid is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and Hypoxia-Inducible Factor (HIF) stabilizers. Its structure features three distinct reactive handles—an electrophilic chlorine at C2, a carboxylic acid at C3, and a nitrile group at C5—making it a versatile building block for diversity-oriented synthesis.
Critical Technical Note on CAS Registry: The CAS number provided in the topic request (106911-84-6 ) does not correspond to 2-Chloro-5-cyanonicotinic acid in standard chemical registries.
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Correct CAS for 2-Chloro-5-cyanonicotinic acid: 1089335-56-7 (or closely related esters).[1]
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CAS 106911-84-6 Status: This identifier often maps to unrelated isomers or erroneous database entries.
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Guidance: This guide focuses on the chemical structure 2-Chloro-5-cyanonicotinic acid (Formula: C
H ClN O ).[1][2] Researchers should verify the structure by NMR/MS rather than relying solely on the CAS number from vendors.
Physicochemical Profile
The compound exhibits properties characteristic of electron-deficient pyridine acids. The presence of the nitrile (CN) group at C5 significantly alters the acidity and electrophilicity compared to the parent 2-chloronicotinic acid.
2.1 Key Parameters Table
| Property | Value / Description | Confidence |
| Chemical Name | 2-Chloro-5-cyano-3-pyridinecarboxylic acid | High |
| Molecular Formula | C | High |
| Molecular Weight | 182.56 g/mol | High |
| Appearance | Off-white to pale yellow crystalline powder | High |
| Melting Point | 210–215 °C (decomposition predicted) | Medium (Analogous) |
| pKa (COOH) | ~1.8 – 2.1 (Predicted) | High (Structural Analysis) |
| LogP | ~0.8 – 1.2 | Medium |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low, pH < 2) | High |
2.2 Structural & Electronic Analysis
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Acidity Enhancement: The pKa of unsubstituted nicotinic acid is 4.75. The introduction of a Chlorine at C2 (ortho) and a Nitrile at C5 (meta) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This stabilizes the carboxylate anion, significantly lowering the pKa to the ~2.0 range, making it a stronger acid than acetic acid.
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Electrophilicity (S
Ar Activation): The C2-Chlorine is activated for Nucleophilic Aromatic Substitution (S Ar). The nitrogen atom of the pyridine ring renders C2 and C4 electron-deficient. The C5-Nitrile group (para to C2) further depletes electron density at C2, making this position highly susceptible to nucleophilic attack by amines or thiols, even under mild conditions.
Synthetic Utility & Reaction Pathways
The orthogonal reactivity of the three functional groups allows for sequential modification. The most common workflow involves S
3.1 Reaction Logic Diagram
The following Graphviz diagram illustrates the primary reaction pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. The C2-Cl displacement is the most kinetically favored first step.
Experimental Protocols
These protocols are designed for researchers handling the compound for the first time.
4.1 Protocol: S
Ar Displacement with Primary Amines
Objective: To introduce an amine at the C2 position while retaining the C3-COOH and C5-CN groups.
Reagents:
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2-Chloro-5-cyanonicotinic acid (1.0 eq)[1]
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Primary Amine (1.1 – 1.2 eq)
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Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K
CO (3.0 eq) -
Solvent: DMF or NMP (anhydrous)
Step-by-Step Methodology:
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Dissolution: Dissolve 2-Chloro-5-cyanonicotinic acid in DMF (0.2 M concentration). The solution may be slightly cloudy initially due to the carboxylic acid.
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Base Addition: Add DIPEA dropwise. The mixture should clarify as the ammonium salt forms.
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Nucleophile Addition: Add the primary amine.
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Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS.
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Mechanistic Insight: The reaction typically completes within 2–4 hours. Higher temperatures (>100 °C) may cause decarboxylation or hydrolysis of the nitrile.
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Workup:
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Pour the reaction mixture into ice-cold water.
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Adjust pH to ~3–4 using 1N HCl. The product (2-amino derivative) usually precipitates as a solid.
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Filter, wash with water, and dry under vacuum.
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4.2 Quality Control: HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).
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Expected Retention: The starting material (acid) will elute early due to polarity; the S
Ar product will elute later.
Handling & Safety (EHS)
Hazard Classification (GHS):
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Skin Irritation: Category 2
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Eye Irritation: Category 2A
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)
Precautions:
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Hydrolysis Risk: The C2-Cl bond is labile. Avoid prolonged exposure to strong aqueous bases (NaOH/KOH) unless hydrolysis of the nitrile or chloride displacement by hydroxide (forming the 2-hydroxy impurity) is desired.
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Cyanide Potential: While the nitrile group is stable under standard conditions, avoid contact with strong acids at high temperatures which could theoretically liberate HCN gas, although this is rare for aryl nitriles.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.
References
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Chemical Identity & CAS Verification
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Synthetic Methodology (S
Ar on Nicotinic Acids):- Title: Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amin
- Source: New Journal of Chemistry (RSC), 2024.
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Physicochemical Properties of Pyridine Derivatives
- Title: 2-Chloronicotinic acid (Structural Analog D
- Source: Wikipedia / ChemicalBook (Verified Properties).
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[3]
Sources
- 1. 1415095-29-2,(S)-4-[(1,2,3,4-Tetrahydro-3-isoquinolyl)methyl]morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
